(R)-Acebutolol
(R)-Acebutolol
Brand Name:
Vulcanchem
CAS No.:
68107-81-3
VCID:
VC21078538
InChI:
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula:
C18H28N2O4
Molecular Weight:
336.4 g/mol
(R)-Acebutolol
CAS No.: 68107-81-3
Cat. No.: VC21078538
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68107-81-3 |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
| Standard InChI | InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 |
| Standard InChI Key | GOEMGAFJFRBGGG-OAHLLOKOSA-N |
| Isomeric SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C |
| SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator